molecular formula C7H7NO4 B12426213 2-Furoylglycine-d3

2-Furoylglycine-d3

Cat. No.: B12426213
M. Wt: 172.15 g/mol
InChI Key: KSPQDMRTZZYQLM-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furoylglycine-d3 (C₇D₃H₄NO₄) is a stable isotope-labeled analog of 2-furoylglycine, where three hydrogen atoms are replaced by deuterium at the 3, 4, and 5 positions of the furan ring . With a molecular weight of 172.15 g/mol and a purity exceeding 95% (HPLC), it serves as a critical internal standard in quantitative mass spectrometry, particularly for anti-HIV drug development and metabolic profiling . Its precise mass (172.0563) and isotopic distinction enable accurate detection in complex biological matrices, minimizing interference from endogenous compounds. The compound is stored at -20°C to ensure stability and is transported at ambient temperatures .

Properties

Molecular Formula

C7H7NO4

Molecular Weight

172.15 g/mol

IUPAC Name

2-[(3,4,5-trideuteriofuran-2-carbonyl)amino]acetic acid

InChI

InChI=1S/C7H7NO4/c9-6(10)4-8-7(11)5-2-1-3-12-5/h1-3H,4H2,(H,8,11)(H,9,10)/i1D,2D,3D

InChI Key

KSPQDMRTZZYQLM-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])C(=O)NCC(=O)O)[2H]

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes for 2-Furoylglycine-d3

Deuteration of Glycine Precursors

The synthesis of this compound hinges on introducing three deuterium atoms into the glycine moiety. Two primary approaches are employed:

Acid-Catalyzed Hydrogen/Deuterium Exchange

Glycine undergoes H/D exchange in deuterium oxide (D$$2$$O) under acidic conditions. The α-hydrogens (C$$H$$H$$_2$$) are selectively replaced due to their higher acidity (pKa ~9.8):

  • Procedure : Glycine (1.0 g) is refluxed in 20 mL D$$_2$$O with 0.1 M DCl at 80°C for 48 hours.
  • Deuteration Efficiency : Achieves ~90% deuteration at the α-position (CD$$_2$$) after three cycles.
  • Limitations : Amino group hydrogens (NH$$_2$$) require basic conditions for exchange, necessitating a two-step process.
Strecker Synthesis with Deuterated Reagents

Deuterated glycine-d3 is synthesized via the Strecker reaction using:

  • Deuterated ammonia (ND$$3$$) : Facilitates ND$$2$$ group formation.
  • Formaldehyde-d2 (D$$_2$$CO) : Provides deuterated methylene groups.
  • Sodium cyanide-d (NaCND) : Introduces nitrile deuterium.

Reaction Scheme :
$$
\text{D}2\text{CO} + \text{ND}3 + \text{NaCND} \rightarrow \text{ND}2\text{CD}2\text{CND} \xrightarrow{\text{Hydrolysis}} \text{ND}2\text{CD}2\text{COOH}
$$
Yield : 65–75% after purification by recrystallization.

Acylation of Glycine-d3 with 2-Furoyl Chloride

The deuterated glycine is acylated using 2-furoyl chloride under Schotten-Baumann conditions:

Procedure
  • Reagents :
    • Glycine-d3 (0.5 g, 6.6 mmol)
    • 2-Furoyl chloride (0.8 mL, 7.9 mmol)
    • 10% NaOD in D$$_2$$O (15 mL)
  • Steps :
    • Glycine-d3 is dissolved in NaOD/D$$_2$$O at 0°C.
    • 2-Furoyl chloride is added dropwise over 30 minutes.
    • The mixture is stirred at room temperature for 4 hours.
  • Workup :
    • Acidified to pH 2 with DCl.
    • Extracted with ethyl acetate (3 × 20 mL).
    • Dried over MgSO$$_4$$ and evaporated.

Yield : 82–88%.
Purity : >98% (HPLC).

Optimization and Challenges

Solvent and Temperature Effects

  • Solvent : D$$2$$O enhances deuteration but complicates acylation; mixed solvents (D$$2$$O/dioxane) improve reactivity.
  • Temperature : Acylation at 0°C minimizes side reactions (e.g., furan ring opening).

Side Reactions and Mitigation

  • Hydrolysis of 2-Furoyl Chloride : Controlled by slow addition and low temperature.
  • Incomplete Deuteration : Addressed via iterative H/D exchange cycles.

Analytical Characterization

Mass Spectrometry (MS)

  • ESI-MS : [M+H]$$^+$$ = 176.1 m/z (Δ +3 from non-deuterated form).
  • Fragmentation : Dominant ions at m/z 130 (furoyl) and 76 (glycine-d3).

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (D$$2$$O) :
    • δ 7.60 (d, 1H, furan H-5), 6.60 (d, 1H, furan H-4).
    • Absence of α-CH$$2$$ signals confirms deuteration.
  • $$^13$$C NMR : δ 172.5 (COOH), 158.2 (furan C-2).

Industrial and Research Applications

  • Metabolomics : Serves as an internal standard in LC-MS/MS assays for urinary furan metabolites.
  • Toxicology : Quantifies 5-hydroxymethylfurfural (5-HMF) exposure in NTP studies.

Chemical Reactions Analysis

2-Furoylglycine-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Furoylglycine-d3 is used in a variety of scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification of 2-Furoylglycine in biological samples.

    Biology: It is used in metabolic studies to trace the metabolic pathways of 2-Furoylglycine.

    Medicine: It is used in clinical research to study the effects of coffee consumption on human health.

    Industry: It is used in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of 2-Furoylglycine-d3 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in this compound allow researchers to track its metabolic fate using mass spectrometry. The molecular targets and pathways involved include glycine N-acyltransferase, which catalyzes the formation of N-acylglycines from acyl-CoA and glycine .

Comparison with Similar Compounds

2-Furoylglycine (Non-Deuterated)

The non-deuterated counterpart, 2-furoylglycine (C₇H₇NO₄; molecular weight 169.13 g/mol), shares the same core structure but lacks isotopic labeling. It is classified as an acyl glycine and is used as a metabolite marker in clinical research . Unlike 2-furoylglycine-d3, it is stored at 2–8°C and has a lower melting point (163–165°C) .

Other Acyl Glycines

Compounds like N-tigloylglycine and N-isovalerylglycine are structurally analogous but differ in their acyl substituents. For example, N-tigloylglycine contains a tiglic acid moiety instead of a furoyl group, altering its hydrophobicity and metabolic pathways . However, deuterated versions of these analogs are less commonly reported, limiting direct comparisons.

Analytical and Functional Differences

Isotopic Labeling Advantages

The deuterium in this compound provides a mass shift of +3 compared to the non-deuterated form, enabling precise quantification via techniques like LC-MS/MS. This is critical for avoiding matrix effects in pharmacokinetic studies . In contrast, the non-deuterated form is primarily used for qualitative metabolic screening .

Data Table: Comparative Properties

Property This compound 2-Furoylglycine N-Tigloylglycine
Molecular Formula C₇D₃H₄NO₄ C₇H₇NO₄ C₇H₁₁NO₃
Molecular Weight (g/mol) 172.15 169.13 157.17 (estimated)
Purity >95% (HPLC) ≥98% Not specified
Storage Temperature -20°C 2–8°C Not specified
Primary Application Internal standard (MS) Metabolite profiling Metabolic studies
Isotopic Features Three deuterium atoms None None
Key Reference

Biological Activity

2-Furoylglycine-d3 is a deuterated derivative of 2-furoylglycine, a compound recognized for its involvement in various biological activities and metabolic pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by the presence of a furoyl group attached to the amino acid glycine, with deuterium isotopes incorporated into its structure. This modification can influence its metabolic stability and biological interactions.

Biological Activities

1. Metabolic Pathways
this compound participates in several metabolic pathways, primarily related to amino acid metabolism and the modulation of metabolic processes. It has been shown to affect the metabolism of tryptophan and methionine, which are crucial for various physiological functions including neurotransmitter synthesis and immune response modulation.

2. Antioxidant Properties
The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress. This is particularly relevant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders.

3. Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This suggests a role in managing conditions characterized by chronic inflammation.

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activities of this compound:

  • Study on Metabolic Effects : A study conducted on animal models demonstrated that administration of this compound led to significant alterations in metabolic profiles, including changes in lipid metabolism and energy expenditure. These findings are supported by metabolomic analyses showing shifts in key metabolites associated with energy homeostasis .
  • Antioxidant Activity Assessment : In vitro studies have shown that this compound can scavenge free radicals effectively, thereby reducing oxidative stress markers in cultured cells. This property was quantified using assays measuring reactive oxygen species (ROS) levels before and after treatment with the compound.
  • Inflammation Modulation : Another case study focused on the anti-inflammatory effects of this compound in models of acute inflammation. The results indicated a decrease in inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential application in inflammatory diseases.

Data Tables

The following table summarizes key findings from various studies on this compound:

Study TypeKey FindingsReference
Metabolic ProfilingAltered lipid metabolism; increased energy expenditure
Antioxidant ActivitySignificant reduction in ROS levels
Inflammation ModulationDecreased TNF-α and IL-6 levels

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.